molecular formula C7H10ClNO3 B12742989 Chloroethyl PCA CAS No. 159852-64-9

Chloroethyl PCA

Cat. No.: B12742989
CAS No.: 159852-64-9
M. Wt: 191.61 g/mol
InChI Key: WRQQVUIATYAFKC-UHFFFAOYSA-N
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Description

Chloroethyl PCA: , also known as 2-chloroethyl 5-oxoproline ester, is a chemical compound with the molecular formula C7H10ClNO3. It is an ester derivative of 5-oxoproline and is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the proline ring. This compound is primarily used in the cosmetic industry as a humectant, which helps to retain moisture in products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloroethyl PCA typically involves the esterification of 5-oxoproline with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Chloroethyl PCA undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Various substituted derivatives of this compound.

    Hydrolysis: 5-oxoproline and 2-chloroethanol.

    Oxidation: Chloroacetic acid derivatives.

Scientific Research Applications

Chemistry: Chloroethyl PCA is used as a building block in organic synthesis, particularly in the preparation of proline-based derivatives and other complex molecules. Its reactivity and functional groups make it a versatile intermediate in various chemical reactions .

Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. Its derivatives are investigated for their effects on enzyme activity and protein interactions .

Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy as drug candidates for treating various diseases, including cancer and neurodegenerative disorders .

Industry: In the cosmetic industry, this compound is widely used as a humectant in skincare and haircare products. It helps to retain moisture, improve product texture, and enhance the overall efficacy of cosmetic formulations .

Mechanism of Action

The mechanism of action of Chloroethyl PCA involves its interaction with cellular components, particularly proteins and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can modulate enzyme activity, protein stability, and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

    2-chloroethylamine: A compound with a similar chloroethyl group but different functional groups.

    Chloroethyl chloroformate: Another chloroethyl-containing compound used in organic synthesis.

    Chloroethyl nitrosoureas: A class of compounds used in chemotherapy.

Uniqueness: Chloroethyl PCA is unique due to its ester linkage with 5-oxoproline, which imparts specific chemical and biological properties. Unlike other chloroethyl compounds, this compound is primarily used in the cosmetic industry for its humectant properties. Its ability to retain moisture and improve product texture sets it apart from other similar compounds .

Properties

CAS No.

159852-64-9

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

2-chloroethyl 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10ClNO3/c8-3-4-12-7(11)5-1-2-6(10)9-5/h5H,1-4H2,(H,9,10)

InChI Key

WRQQVUIATYAFKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)OCCCl

Origin of Product

United States

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